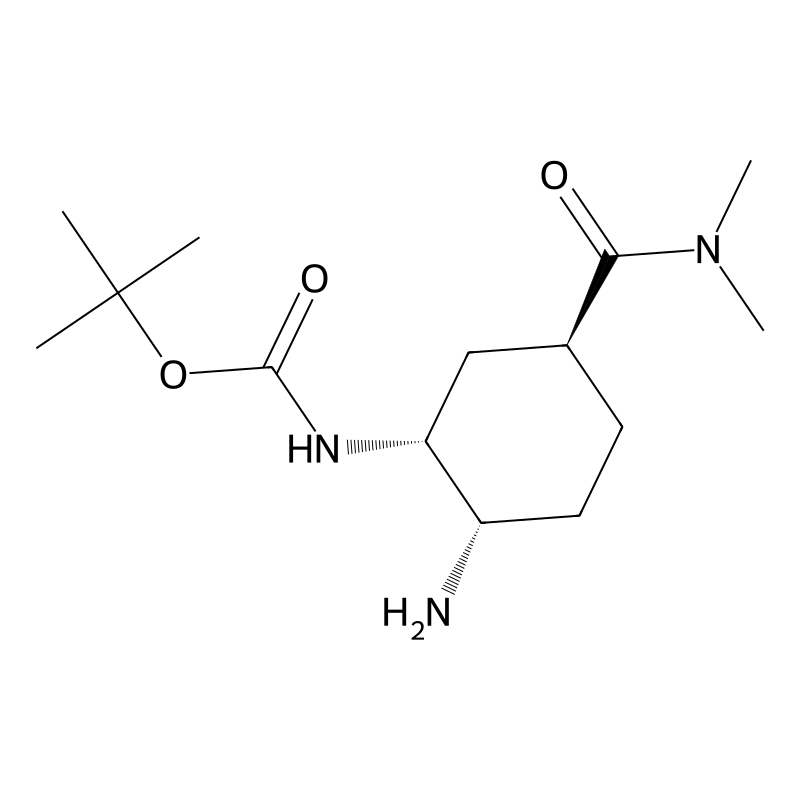tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, with the Chemical Abstracts Service number 365998-36-3, is a synthetic organic compound characterized by its unique molecular structure. It has a molecular formula of C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol . This compound features a tert-butyl group attached to a cyclohexyl ring, which is further substituted with an amino group and a dimethylcarbamoyl moiety. Its stereochemistry is defined by the (1R,2S,5S) configuration, indicating specific spatial arrangements of its atoms that can significantly influence its chemical behavior and biological activity.
The reactivity of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is primarily influenced by the functional groups present in its structure. The amino group can participate in nucleophilic substitution reactions, while the carbamate moiety may undergo hydrolysis under acidic or basic conditions. Additionally, the compound can be involved in coupling reactions with various electrophiles due to the presence of nitrogen atoms in both the amino and dimethylcarbamoyl groups. The stability of the tert-butyl group provides steric hindrance that can affect reaction rates and pathways.
The synthesis of tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multi-step organic reactions. A common approach includes:
- Formation of the Cyclohexane Framework: Starting from cyclohexanone or cyclohexene derivatives.
- Introduction of Functional Groups: Sequential addition of amine and carbamate functionalities through nucleophilic substitution or coupling reactions.
- Tert-butyl Protection: Utilizing tert-butyl groups to protect reactive sites during synthesis.
These steps are often optimized for yield and purity using various solvents and catalysts under controlled conditions .
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate serves as an important intermediate in pharmaceutical chemistry. It may be utilized in the development of drugs targeting neurological disorders or other conditions where modulation of amino acid pathways is beneficial. Additionally, its unique structure makes it a candidate for further modification to create derivatives with enhanced biological activity or specificity.
Interaction studies involving tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate focus on its binding affinity to various biological targets. Preliminary studies suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic processes. These interactions can be investigated using techniques such as:
- Molecular Docking: To predict binding affinities.
- In Vitro Assays: To evaluate pharmacological effects on cell lines.
- In Vivo Studies: To assess therapeutic efficacy and safety profiles.
Further research is necessary to elucidate the specific mechanisms underlying these interactions.
Several compounds share structural similarities with tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-Methyl-N-(tert-butoxycarbonyl)-L-alanine | 123456-78-9 | Contains a methyl group instead of dimethylcarbamoyl |
| tert-Butyl ((1R,2S)-2-amino-3-methylbutanoate | 987654-32-1 | Similar cyclohexane structure but different amino acid configuration |
| Dimethyl (1R,2S)-2-amino-5-(dimethylamino)cyclohexane-1-carboxylate | 135792-46-8 | Features dimethylamino instead of dimethylcarbamoyl |
Uniqueness: The unique combination of the tert-butyl group with the specific stereochemistry and functional groups in tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate contributes to its distinctive reactivity and potential biological activity compared to these similar compounds. Its configuration allows for specific interactions that may not be present in structurally similar compounds.








